molecular formula C16H14FN3O2 B1370628 methyl 1-(4-fluorophenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate CAS No. 1011370-87-8

methyl 1-(4-fluorophenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate

Cat. No. B1370628
CAS RN: 1011370-87-8
M. Wt: 299.3 g/mol
InChI Key: AQTUFWSVUJSSAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 1-(4-fluorophenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate, also known as JNJ-42153605, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications.

Scientific Research Applications

Antimicrobial Activity

Pyrazolo[3,4-d]pyrimidine derivatives, which share a similar core structure with the compound , have been found to possess antimicrobial properties . This suggests that our compound may also be explored for its potential use in combating microbial infections.

Antitumor and Antileukemia Activity

The same core structure has also been associated with antitumor and antileukemia activities . This indicates a possibility for the compound to be used in cancer research and treatment strategies.

Adenosine Receptor Antagonism

Derivatives of pyrazolo[3,4-b]pyridine have been found to be potent and selective antagonists of human A3, A2A, and A2B adenosine receptors . This points towards potential applications in neurological research and drug development.

Catalytic Activity

Research indicates that certain pyrazolo[3,4-b]pyridine derivatives can be synthesized using catalytic methods . The compound could be investigated for its role as a catalyst in chemical reactions.

Kinase Inhibition

Some 1H-pyrazolo[3,4-b]pyridines are known to act as kinase inhibitors , which are important in signaling pathways within cells. Therefore, our compound may have applications in the development of treatments for diseases related to cell signaling dysfunctions.

Synthetic Strategies

There is comprehensive data on synthetic strategies for pyrazolo[3,4-b]pyridine derivatives , which could be relevant for the synthesis and modification of our compound for various scientific applications.

Drug-like Molecule Nature

Molecular hybrids of pyrazolo[3,4-b]pyridine have been analyzed for their drug-like molecule nature . This suggests that our compound could be studied for its pharmacokinetic properties and potential as a therapeutic agent.

Mechanism of Action

Target of Action

Similar compounds such as indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.

Mode of Action

It is known that similar compounds can interact with their targets, leading to changes in cellular processes . The compound’s fluorophenyl group may enhance its binding affinity to its targets, influencing its mode of action.

Biochemical Pathways

Similar compounds have been shown to influence a variety of biological activities, including antiviral, anti-inflammatory, and anticancer activities . This suggests that this compound may also affect multiple biochemical pathways.

Result of Action

Similar compounds have been shown to exhibit a variety of biological activities, suggesting that this compound may also have diverse molecular and cellular effects .

properties

IUPAC Name

methyl 1-(4-fluorophenyl)-3,6-dimethylpyrazolo[3,4-b]pyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FN3O2/c1-9-8-13(16(21)22-3)14-10(2)19-20(15(14)18-9)12-6-4-11(17)5-7-12/h4-8H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQTUFWSVUJSSAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=NN(C2=N1)C3=CC=C(C=C3)F)C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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methyl 1-(4-fluorophenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate
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methyl 1-(4-fluorophenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate
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methyl 1-(4-fluorophenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate
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methyl 1-(4-fluorophenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate
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methyl 1-(4-fluorophenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate

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